

Sustained Release Formulation of IQP-0528: Application Notes and Protocols

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Compound of Interest

Compound Name: IQP-0528

Cat. No.: B1672169

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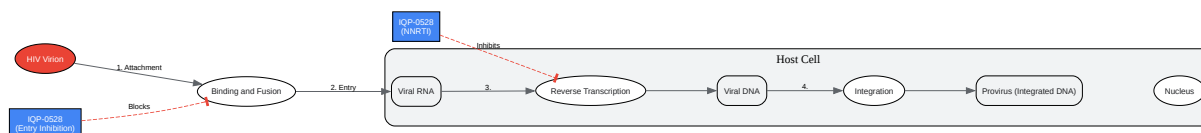
For Researchers, Scientists, and Drug Development Professionals

Introduction

IQP-0528 is a pyrimidinedione analog identified as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with a dual mechanism of action that includes the inhibition of HIV-1 entry.[1][2] Its efficacy at nanomolar concentrations and a wide therapeutic window make it a promising candidate for HIV-1 prevention, particularly as a topical microbicide.[1][3] Sustained release formulations are crucial for improving user adherence and ensuring prolonged protective drug concentrations at the site of potential transmission. This document provides detailed application notes and protocols for the formulation and evaluation of sustained release **IQP-0528** delivery systems, focusing on vaginal gels and films.

Mechanism of Action of IQP-0528

IQP-0528 exhibits a dual anti-HIV-1 mechanism. As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it binds to a hydrophobic pocket in the reverse transcriptase enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA into DNA. Additionally, **IQP-0528** has been shown to inhibit the entry of HIV-1 into target cells.[2]



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Caption: Dual mechanism of **IQP-0528** in HIV-1 lifecycle.

Sustained Release Formulations

Several sustained release formulations of **IQP-0528** have been investigated to provide prolonged drug delivery. These include vaginal gels, films, and intravaginal rings.

Formulation Composition

Formulation Type	Polymer System	IQP-0528 Concentration	Key Features	Reference
Vaginal Gel	3.0% Hydroxyethyl cellulose (HEC)	0.25% (w/w)	Diffusion-controlled release over 6 hours.	[1][3]
Vaginal Gel	0.65% Carbopol	0.25% (w/w)	Bioadhesive with sustained release.	[1][3]
Vaginal Film	Polyvinyl alcohol (PVA) based	0.1% (w/w)	Quick-dissolving, releases >50% of drug in 10 min.	[4]
Vaginal Film (for macaques)	Polymeric film	1.5% (wt/wt)	High mucosal drug levels, also tested with PLGA nanoparticle encapsulation.	[5]
Intravaginal Ring (for macaques)	Tecoflex 85A matrix	15.6% (w/w)	Dose-ranging studies to evaluate in vivo release.	[6]
Rectal Gel (DuoGel™)	Not specified	1% (wt/wt)	Isotonic, for vaginal and rectal use.	[2]

Pharmacokinetic Data

Pharmacokinetic studies in animal models and humans have demonstrated the ability of these formulations to deliver protective concentrations of **IQP-0528**.

Formulation	Animal Model/Study	Tissue/Fluid	Time Point	Median IQP-0528 Concentration	Reference
Vaginal Film (1.5%)	Pigtailed Macaques	Vaginal Fluid	1 h	160.97 µg/mL	[5]
4 h	181.79 µg/mL	[5]			
24 h	484.50 µg/mL	[5]			
Vaginal Tissue	24 h	3.10 µg/g	[5]		
Rectal Gel (1%)	Human (First-in-human study)	Rectal Tissue	3-5 h	4,914 ng/mg	[2][7]
24-26 h	5.4 ng/mg	[2][7]			

Experimental Protocols

Detailed protocols for the preparation and evaluation of **IQP-0528** sustained release formulations are provided below.

Protocol 1: Preparation of 3.0% HEC Vaginal Gel with 0.25% IQP-0528

Materials:

- Hydroxyethyl cellulose (HEC)
- **IQP-0528**
- Glycerin
- Purified water
- Methylparaben (preservative)

- Propylparaben (preservative)
- pH meter
- Overhead mechanical stirrer

Procedure:

- In a suitable vessel, heat a portion of the purified water to 90°C.
- Disperse the required amount of HEC in the hot water with continuous stirring until fully hydrated.
- In a separate vessel, dissolve the methylparaben and propylparaben in another portion of heated purified water.
- Add the preservative solution to the HEC dispersion.
- In a separate beaker, create a slurry of **IQP-0528** with glycerin.
- Slowly add the **IQP-0528** slurry to the HEC gel base under continuous mixing.
- Continue stirring until a homogenous gel is formed.
- Allow the gel to cool to room temperature.
- Adjust the pH to approximately 4.5 using a suitable pH adjuster if necessary.
- Package the final gel in airtight containers.

Protocol 2: Preparation of 0.1% IQP-0528 PVA-Based Vaginal Film

Materials:

- Polyvinyl alcohol (PVA)
- **IQP-0528**

- Glycerol (plasticizer)
- Purified water
- Magnetic stirrer with hot plate
- Casting dish
- Drying oven

Procedure:

- Prepare a 5% (w/v) PVA solution by slowly adding PVA to purified water at 75°C with constant stirring until a clear solution is formed.[3]
- Allow the PVA solution to cool to room temperature.
- Dissolve the required amount of **IQP-0528** in a minimal amount of a suitable solvent (e.g., ethanol) and then mix with the PVA solution.
- Add glycerol to the mixture as a plasticizer.
- Stir the solution until homogenous.
- Pour a defined volume of the solution into a level casting dish.
- Dry the film in an oven at a controlled temperature (e.g., 40°C) for 48 hours or until the solvent has completely evaporated.[3]
- Carefully peel the film from the casting surface and cut it into the desired dimensions.

Protocol 3: In Vitro Release Testing (IVRT) of IQP-0528 Vaginal Gel

Apparatus and Materials:

- Franz diffusion cells

- Synthetic membrane (e.g., Nylon)
- Receptor medium (e.g., 40:60 ethanol/pH 4 phosphate buffer for low aqueous solubility drugs)
- HPLC system with UV detection
- Water bath/circulator

Procedure:

- Assemble the Franz diffusion cells, mounting the synthetic membrane between the donor and receptor chambers.
- Fill the receptor chamber with pre-warmed (37°C) receptor medium and ensure no air bubbles are trapped beneath the membrane.
- Place the cells in a water bath maintained at 37°C.
- Apply a known quantity (approximately 300-400 mg) of the **IQP-0528** gel to the membrane in the donor chamber.
- At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot of the receptor medium for analysis.
- Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed medium.
- Analyze the collected samples for **IQP-0528** concentration using a validated HPLC method.

Protocol 4: HPLC Quantification of IQP-0528

Instrumentation and Conditions:

- HPLC System: Agilent 1200 series or equivalent with a diode array detector (DAD).
- Column: Agilent C-18, 4.6 x 150 mm, 5 µm, with a C-18 guard column.
- Mobile Phase: Isocratic mixture of 35:65 (v/v) deionized water and acetonitrile.

- Flow Rate: 1.5 mL/min.
- Column Temperature: 25°C.
- Detection Wavelength: 267 nm.
- Injection Volume: 10 µL.
- Run Time: 12 minutes.

Procedure:

- Prepare standard solutions of **IQP-0528** of known concentrations in the mobile phase.
- Generate a calibration curve by injecting the standard solutions and plotting peak area against concentration.
- Prepare samples for analysis by diluting them appropriately with the mobile phase.
- Inject the prepared samples into the HPLC system.
- Quantify the amount of **IQP-0528** in the samples by comparing their peak areas to the calibration curve.

Protocol 5: Ex Vivo HIV-1 Infectivity Assay with Cervical Tissue Explants

Materials:

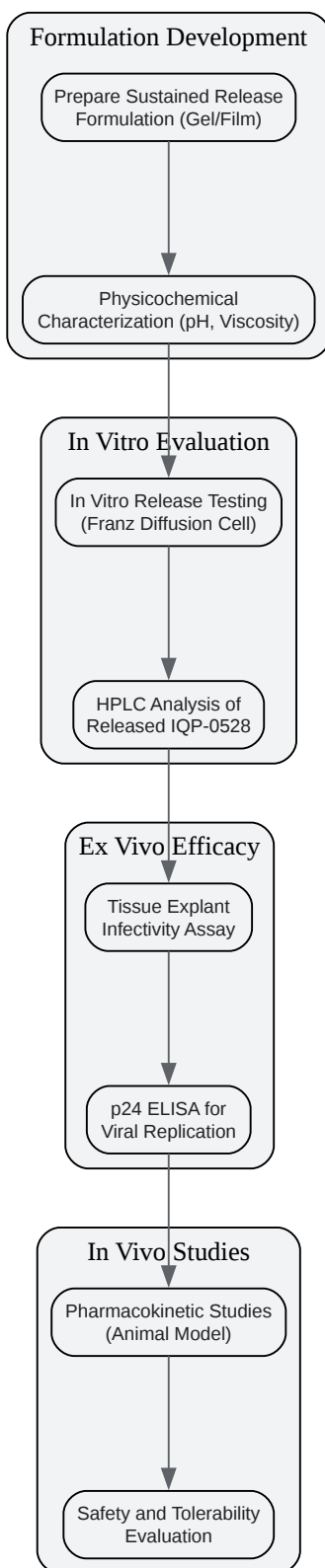
- Fresh human cervical tissue
- Culture medium (e.g., DMEM with 10% fetal calf serum and antibiotics)
- HIV-1 viral stock (e.g., HIV-1BaL)
- **IQP-0528** formulation
- Gelfoam rafts

- HIV-1 p24 ELISA kit

Procedure:

- Process fresh cervical tissue into 2-3 mm³ explants.
- Place explants on gelfoam rafts in a culture plate.
- Treat the explants with the **IQP-0528** formulation (or a placebo control) for a specified pre-incubation time (e.g., 1 hour).
- Add a known titer of HIV-1 to the explants and incubate for a set period (e.g., 2 hours).
- Wash the explants multiple times with PBS to remove unbound virus and drug.
- Culture the explants for up to 21 days, harvesting the supernatant every 2-3 days and replacing it with fresh media.
- Measure the concentration of HIV-1 p24 antigen in the harvested supernatants using an ELISA kit to determine the extent of viral replication.
- Compare the p24 levels in the **IQP-0528** treated group to the placebo group to determine the formulation's protective efficacy.

Experimental Workflow Visualization



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Caption: Workflow for **IQP-0528** formulation development.

Conclusion

The development of sustained release formulations of **IQP-0528** represents a significant advancement in the pursuit of effective HIV prevention strategies. The data and protocols presented here provide a comprehensive guide for researchers and drug development professionals working on topical microbicides. The vaginal gels and films have demonstrated promising results in preclinical and early clinical evaluations, delivering high, sustained concentrations of **IQP-0528** at mucosal surfaces. Further optimization and clinical testing are warranted to fully realize the potential of these formulations in preventing HIV transmission.

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